3-(Cyclobutylmethyl)benzaldehyde
Overview
Description
3-(Cyclobutylmethyl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted benzaldehydes, including 3-(Cyclobutylmethyl)benzaldehyde, can be achieved via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
Industrial production methods for benzaldehydes often involve the hydrolysis of benzal chloride or the oxidation of toluene. These methods are scalable and can be adapted for the production of various substituted benzaldehydes .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Amines, hydroxylamine, phenylhydrazine, alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, oximes, hydrazones, and acetals .
Scientific Research Applications
3-(Cyclobutylmethyl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Cyclobutylmethyl)benzaldehyde exerts its effects involves its interaction with various molecular targets and pathways. For example, in the Biginelli reaction, benzaldehyde derivatives form dihydropyrimidinones through a condensation reaction with ethyl acetoacetate and urea. This reaction is accelerated in microdroplets due to increased reagent confinement .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a distinctive almond odor.
Cyclohexylmethylbenzaldehyde: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Cyclopentylmethylbenzaldehyde: Similar structure but with a cyclopentyl group instead of a cyclobutyl group
Uniqueness
3-(Cyclobutylmethyl)benzaldehyde is unique due to its cyclobutylmethyl group, which imparts distinct chemical and physical properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(cyclobutylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIDMSPWOJQROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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